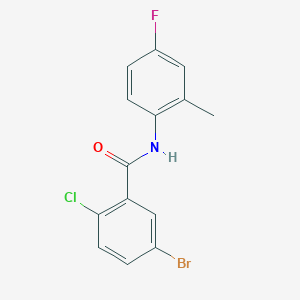

4-methyl-3-nitro-N-4-pyridinylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

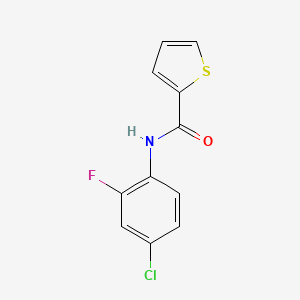

4-methyl-3-nitro-N-4-pyridinylbenzamide is a chemical compound that belongs to the class of pyridine derivatives. It is also known as MNPA and is widely used in scientific research. The compound has a unique chemical structure that makes it an important tool for studying various biological processes.

科学研究应用

Nonlinear Optics

4-methyl-3-nitro-N-(pyridin-4-yl)benzamide: and its derivatives have been studied for their potential use in nonlinear optics. These materials exhibit nonlinear optical properties, making them interesting for applications such as optical signal processing, light frequency transducers, and modulators. Researchers have investigated their arrangement within layered inorganic compounds, which could serve as host carriers for transferring optical nonlinearity to macroscopic activity .

Antileukemia Agents

This compound plays a role in the preparation of derivatives related to antileukemia agents. Specifically, it is used in the synthesis of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives. These derivatives may exhibit activity against neoplastic stem cell leukemia, making them relevant for leukemia research .

Chronic Myelogenous Leukemia (CML) Treatment

As an intermediate in the synthesis of Nilotinib (N465300), 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide holds potential for treating chronic myelogenous leukemia (CML). Nilotinib is a tyrosine kinase inhibitor used in CML therapy. Further exploration of this compound’s derivatives could contribute to advancements in CML treatment .

Neuroprotection

Compound 9a, a derivative of 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide , has demonstrated significant inhibitory activity against c-Abl and potent neuroprotective effects against MPP±induced SH-SY5Y cell death. This finding suggests a potential role in neuroprotection research .

Structural Characterization

Imatinib, a therapeutic agent for leukemia, structurally resembles 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide . Although imatinib has been characterized primarily as its piperazin-1-ium salt, understanding the structural features of related compounds contributes to drug development and leukemia treatment .

作用机制

Target of Action

Similar compounds have been known to interact with tyrosine kinases .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit the activity of tyrosine kinases . This inhibition is often achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

Similar compounds have been known to affect the pathways involving tyrosine kinases , which play crucial roles in cell signaling and growth.

Result of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which could potentially lead to the inhibition of cell growth and proliferation.

属性

IUPAC Name |

4-methyl-3-nitro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-9-2-3-10(8-12(9)16(18)19)13(17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDDFKVGGUGTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)

![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)

![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)

![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)